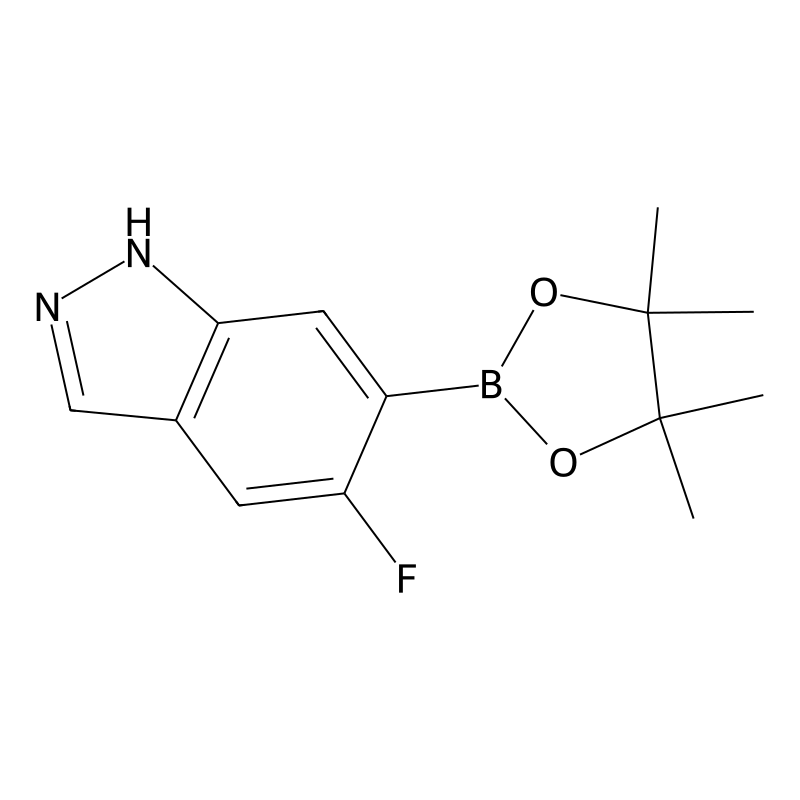

5-Fluoro-1H-indazole-6-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a synthetic organic compound categorized as an indazole boronic acid pinacol ester. The structure includes a fluorine atom at the 5th position and a boronic acid pinacol ester at the 6th position of the indazole core, which enhances its stability and reactivity. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing various biologically active molecules .

5-F-6-Bpin INZ itself is not a drug but a chemical intermediate. Through Suzuki-Miyaura coupling, it serves as a building block for the synthesis of various target molecules with potential biological activities. The specific mechanism of action of these target molecules will depend on their individual structures and interactions with biological targets.

- Potential for skin and eye irritation.

- May be harmful if inhaled or ingested.

- Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

General Reaction:

textR-X + 5-Fluoro-1H-indazole-6-boronic acid pinacol ester -> R-5-Fluoro-indazole + Bpin(OH)2

In this equation, represents an organic group, and can be a leaving group such as chlorine, bromine, or iodine.

While 5-Fluoro-1H-indazole-6-boronic acid pinacol ester itself is not a drug, it serves as an important intermediate in the development of various pharmaceuticals. The biological activity of the final products synthesized from this compound can vary widely depending on their specific structures and interactions with biological targets. Research indicates that compounds derived from indazole derivatives often exhibit anti-cancer, anti-inflammatory, and anti-microbial properties .

The synthesis of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester typically involves several steps:

- Formation of Indazole Core: The initial step may involve the synthesis of the indazole framework through cyclization reactions.

- Boronate Formation: The introduction of the boronic acid group can be achieved through reactions involving boron reagents.

- Pinacol Esterification: Finally, the boronic acid is converted into its pinacol ester form to enhance stability and solubility.

These steps can be optimized depending on the desired purity and yield of the final product .

The primary applications of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester include:

- Drug Discovery: It acts as a versatile building block for synthesizing new pharmaceutical compounds.

- Chemical Biology: Researchers utilize it to explore biological pathways and mechanisms by creating targeted molecules.

- Material Science: Its unique chemical properties allow for potential applications in developing new materials .

Interaction studies involving 5-Fluoro-1H-indazole-6-boronic acid pinacol ester focus on its role in drug development. By assessing how derivatives interact with various biological targets, researchers can determine their efficacy and safety profiles. These studies often employ techniques such as molecular docking and high-throughput screening to evaluate potential interactions with enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 5-Fluoro-1H-indazole-6-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1H-Indazole-6-boronic acid pinacol ester | Lacks fluorine substituent | More reactive due to absence of fluorine |

| 5-Chloro-1H-indazole-6-boronic acid pinacol ester | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 5-Bromo-1H-indazole-6-boronic acid pinacol ester | Contains bromine at the same position | Higher reactivity than fluorinated counterparts |

| 5-Methyl-1H-indazole-6-boronic acid pinacol ester | Contains a methyl group | Alters lipophilicity and biological activity |

5-Fluoro-1H-indazole-6-boronic acid pinacol ester stands out due to its fluorine substitution, which enhances electronic properties and stability compared to other halogenated indazoles. This feature makes it particularly valuable in medicinal chemistry applications where fine-tuning of pharmacological properties is crucial .